molecular formula C14H19N3O2 B581642 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole CAS No. 133735-81-6

1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole

Cat. No.: B581642
CAS No.: 133735-81-6
M. Wt: 261.325
InChI Key: ORQBAXPHPFNXLN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole is an organic compound with the CAS Registry Number 133735-81-6 . This chemical serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The diethoxymethyl group attached to the triazole ring is a protected aldehyde equivalent, which can be deprotected under mild acidic conditions to generate the aldehyde functionality. This aldehyde group is a versatile handle for further chemical transformations, such as nucleophilic additions or reductive aminations, making the compound a useful precursor for creating more complex molecular architectures . The molecular formula of the compound is C₁₄H₁₉N₃O₂ and it has a molecular weight of 261.32 g/mol . Its structure is characterized by a 1,2,3-triazole ring, a five-membered aromatic ring system with three nitrogen atoms, which is N1-substituted with a benzyl group. This 1,4-disubstituted pattern is characteristic of compounds often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction," highlighting its potential role as a product or intermediate in click chemistry applications . Researchers can utilize this compound in the synthesis of diverse triazole-containing libraries for drug discovery, the development of novel ligands for catalysis, or as a monomer for functional polymers. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-benzyl-4-(diethoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-18-14(19-4-2)13-11-17(16-15-13)10-12-8-6-5-7-9-12/h5-9,11,14H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQBAXPHPFNXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN(N=N1)CC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133735-81-6
Record name 1-benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole
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Synthetic Methodologies for 1 Benzyl 4 Diethoxymethyl 1,2,3 Triazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the Primary Synthetic Routeorganic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction and stands as the primary route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. scilit.comnih.govnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, mediated by a copper(I) catalyst, to exclusively form the 1,4-regioisomer. nih.govresearchgate.net

The specific synthesis of 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole via CuAAC involves the reaction between Benzyl (B1604629) Azide and the terminal alkyne 3,3-Diethoxy-1-propyne , also known as diethoxymethylacetylene.

Benzyl Azide (C₆H₅CH₂N₃): This organic azide serves as the 1,3-dipole in the cycloaddition. It is a common reagent in click chemistry, readily prepared from benzyl bromide and sodium azide. derpharmachemica.combeilstein-journals.org

Diethoxymethylacetylene (HC≡CCH(OCH₂CH₃)₂): This terminal alkyne provides the two-carbon unit for the triazole ring. The diethoxymethyl group is an acetal (B89532), which can be a stable protecting group for an aldehyde functionality.

The reaction joins the benzyl group to the N1 position and the diethoxymethyl group to the C4 position of the resulting triazole ring.

The efficiency and yield of the CuAAC synthesis of this compound are highly dependent on several key parameters, which can be optimized to ensure a successful transformation.

The choice of solvent is critical in CuAAC reactions. While many organic substrates have limited solubility in water, water itself can play a beneficial role in the catalytic cycle. beilstein-journals.org Consequently, reactions are often performed in mixtures of water and an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). nih.gov

Recent research has focused on more sustainable and environmentally benign solvents. Cyrene™, a biodegradable, bio-based solvent, has emerged as a highly effective medium for CuAAC reactions. Studies involving the reaction of benzyl azide with various alkynes have demonstrated that Cyrene™ can provide excellent to moderate yields, often surpassing traditional polar aprotic solvents. beilstein-journals.orgresearchgate.netbeilstein-journals.org The use of Cyrene™ can also simplify product isolation, as many triazoles can be precipitated by simply adding water to the reaction mixture. nih.gov

Below is an interactive data table summarizing the effect of different solvents on the yield of a model CuAAC reaction between benzyl azide and phenylacetylene, which is structurally analogous to the synthesis of the target compound.

SolventYield (%)Reference
Cyrene™91 beilstein-journals.org
γ-Valerolactone (GVL)88 beilstein-journals.org
Dichloromethane (DCM)61 beilstein-journals.org
1,4-Dioxane56 beilstein-journals.org
N,N-Dimethylformamide (DMF)21 beilstein-journals.org
N-Methyl-2-pyrrolidone (NMP)18 beilstein-journals.org
Dimethyl sulfoxide (DMSO)11 beilstein-journals.org

Table 1: Comparison of solvent performance in a model CuAAC reaction. Reaction conditions involved benzyl azide, phenylacetylene, and a CuI catalyst.

CuAAC reactions are known for their mild conditions, often proceeding efficiently at room temperature. nih.gov However, the reaction rate can be increased by heating. For instance, in continuous flow systems, temperatures around 110°C have been found to be optimal for achieving quantitative conversion in short residence times. rsc.orgrsc.org

Microwave-assisted synthesis offers another avenue for accelerating the reaction. Under microwave irradiation, temperatures may reach 120°C, which can reduce reaction times from hours to just minutes. nih.gov

The vast majority of lab-scale CuAAC syntheses are conducted at standard atmospheric pressure. Elevated pressure is generally not required unless dealing with gaseous reagents or specific continuous flow setups where back-pressure regulators are used to maintain the solvent in a liquid state above its boiling point. rsc.orgrsc.org

Optimizing the amount of copper(I) catalyst is crucial for an efficient and cost-effective synthesis. numberanalytics.com The catalyst is typically generated in situ from a copper(II) salt like CuSO₄ with a reducing agent (e.g., sodium ascorbate), or a stable copper(I) salt such as CuI is used directly. nih.govbeilstein-journals.org The use of ligands, such as tris(triazolylmethyl)amine, can stabilize the active Cu(I) oxidation state and prevent catalyst disproportionation or aggregation, thereby improving reaction outcomes. nih.govtdl.org

Research has demonstrated that the catalyst loading can often be significantly reduced without compromising the yield. In benchmark reactions of benzyl azide and phenylacetylene, catalyst loadings as low as 0.5 mol% are common. nih.govacs.org Under optimized conditions, particularly with highly active N-heterocyclic carbene (NHC)-based polynuclear catalysts, the loading can be decreased even further to the parts-per-million (ppm) range, for example, 25-50 ppm, by extending the reaction time or increasing the temperature. nih.govacs.org

The following table illustrates the impact of reducing catalyst loading on a model CuAAC reaction.

Catalyst LoadingTemperature (°C)Time (h)Conversion (%)Reference
5000 ppm (0.5 mol%)250.08100 nih.gov
100 ppm (0.01 mol%)2524100 acs.org
50 ppm (0.005 mol%)5024100 acs.org
25 ppm (0.0025 mol%)8024100 acs.org

Table 2: Effect of catalyst loading on the conversion of benzyl azide and phenylacetylene.

Reaction Conditions and Optimization Parameters

Alternative Synthetic Routes to 1,2,3-Triazoles Relevant to the Compound

While CuAAC is the predominant method for preparing 1,4-disubstituted 1,2,3-triazoles, several other synthetic strategies exist that are relevant to the formation of the triazole core.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This is a powerful alternative to CuAAC. The primary distinction is its regioselectivity; RuAAC reactions exclusively yield the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgorgsyn.org This occurs because the ruthenium catalyst activates the alkyne in a different manner than copper, leading to the opposite regiochemical outcome. orgsyn.org

Huisgen 1,3-Dipolar Cycloaddition: This is the original, non-catalyzed thermal reaction between an azide and an alkyne. nih.gov It generally requires elevated temperatures and, most significantly, produces a mixture of both the 1,4- and 1,5-disubstituted regioisomers, necessitating chromatographic separation. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This metal-free click reaction utilizes a strained cycloalkyne, such as a cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. nih.gov While highly effective for bioconjugation, it is not directly applicable to the synthesis of this compound due to the requirement of a specific strained alkyne.

Multi-component Reactions: One-pot procedures have been developed where the azide or alkyne is generated in situ followed by the cycloaddition. For example, a sequence involving a Sonogashira cross-coupling to form the alkyne, followed by desilylation and a subsequent CuAAC reaction, can be performed in a single vessel, enhancing synthetic efficiency. nih.gov

Non-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Analogues

The foundational method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne). wikipedia.org In the context of synthesizing this compound, this would involve the reaction of benzyl azide with 3,3-diethoxypropyne. The thermal, non-catalyzed version of this reaction typically requires elevated temperatures and can result in a mixture of regioisomers, namely the 1,4-disubstituted and 1,5-disubstituted triazoles. wikipedia.orgnih.gov

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. While effective, the lack of regioselectivity is a significant drawback, often necessitating tedious separation of the isomeric products. The reactivity of the azide and alkyne can be influenced by the electronic nature of their substituents.

A review of 1,3-dipolar cycloaddition reactions of substituted benzyl azides with various acetylenic compounds highlights the utility of this pathway for accessing diverse triazole derivatives. nih.govdoaj.org Although a specific example detailing the reaction of benzyl azide with 3,3-diethoxypropyne under non-catalyzed conditions is not extensively documented in readily available literature, the general principles of the Huisgen cycloaddition provide a solid theoretical basis for this transformation.

Reactant 1Reactant 2ConditionsProductsReference
Benzyl Azide3,3-DiethoxypropyneHigh TemperatureMixture of 1,4- and 1,5-isomers wikipedia.org
Substituted Benzyl AzidesAcetylenic CompoundsVaries1,2,3-Triazole Derivatives nih.govdoaj.org

Other Metal-Catalyzed Cycloadditions

To overcome the limitations of the non-catalyzed Huisgen cycloaddition, particularly the lack of regioselectivity and harsh reaction conditions, metal-catalyzed variants have been developed and are now widely employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent metal-catalyzed version is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. beilstein-journals.orgrsc.org This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer under mild conditions. nih.govthieme-connect.denih.gov The synthesis of this compound via CuAAC would involve the reaction of benzyl azide and 3,3-diethoxypropyne in the presence of a copper(I) catalyst. The copper(I) source can be introduced directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270). beilstein-journals.orgthieme-connect.de

Numerous studies have demonstrated the broad applicability of CuAAC for the synthesis of 1,4-disubstituted triazoles with diverse functionalities. beilstein-journals.orgresearchgate.net For instance, the reaction of benzyl azide with various terminal alkynes has been shown to proceed with high yields in a range of solvents, including environmentally benign options like Cyrene™. beilstein-journals.orgresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org While this would not be the primary method for the synthesis of the 1,4-disubstituted target compound, it is a significant metal-catalyzed cycloaddition for accessing the alternative regioisomer. The reaction is typically carried out using a ruthenium catalyst, such as [Cp*RuCl(COD)]. nih.gov The development of ruthenium catalysts has expanded the toolkit for synthesizing fully substituted triazoles. unisi.itnih.gov

CatalystReactant 1Reactant 2Product RegioisomerKey FeaturesReferences
Copper(I)Benzyl Azide3,3-Diethoxypropyne1,4-disubstitutedHigh yield, mild conditions, high regioselectivity nih.govbeilstein-journals.orgthieme-connect.denih.gov
RutheniumBenzyl Azide3,3-Diethoxypropyne1,5-disubstitutedComplementary regioselectivity to CuAAC nih.govbeilstein-journals.org

Multi-Component Reactions Incorporating Triazole Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of this compound, a one-pot, multi-component strategy can be envisioned where the benzyl azide is generated in situ from benzyl bromide and an azide source (e.g., sodium azide), followed by the immediate copper-catalyzed cycloaddition with 3,3-diethoxypropyne. thieme-connect.de

This approach avoids the isolation of the potentially hazardous organic azide intermediate. Researchers have successfully employed such one-pot, three-component reactions to synthesize a variety of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.dersc.org The reaction of a benzyl halide, sodium azide, and a terminal alkyne in the presence of a copper catalyst is a well-established and robust method. thieme-connect.de

Component 1Component 2Component 3CatalystProductAdvantagesReference
Benzyl BromideSodium Azide3,3-DiethoxypropyneCopper(I)This compoundOne-pot, avoids isolation of azide thieme-connect.dersc.org

Mechanistic Investigations of 1,2,3 Triazole Formation

Detailed Reaction Mechanisms of CuAAC for 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole Synthesis

The formation of this compound via the CuAAC reaction is a multi-step process. The generally accepted mechanism, supported by extensive computational and experimental studies on analogous systems, proceeds as follows:

Formation of the Copper(I) Acetylide: The catalytic cycle is initiated by the reaction of a copper(I) source with the terminal alkyne, 3,3-diethoxypropyne. This step involves the formation of a π-complex between the copper(I) ion and the alkyne, which significantly increases the acidity of the terminal proton. Subsequent deprotonation, often facilitated by a mild base, leads to the formation of a copper(I) acetylide intermediate. This is a crucial activation step.

Coordination of the Azide (B81097): Benzyl (B1604629) azide then coordinates to the copper(I) center of the acetylide complex. Mechanistic studies suggest that in the most favorable pathway, a second copper(I) atom is involved, forming a dinuclear copper acetylide species. The azide coordinates to one of the copper centers.

Cycloaddition: The key carbon-nitrogen bond-forming step occurs through a nucleophilic attack of the terminal nitrogen of the azide onto the inner carbon of the alkyne. This is followed by a ring-closing step to form a six-membered copper-containing intermediate, often referred to as a cupratecin.

Rearomatization and Protonolysis: This intermediate is unstable and rapidly rearranges to a more stable copper-triazolide species. The final step involves protonolysis, where a proton source (often from the solvent or a mild acid) cleaves the copper-carbon bond, releasing the this compound product and regenerating the copper(I) catalyst, which can then enter another catalytic cycle.

Role of Copper(I) Species in Catalysis and Regioselectivity

The role of the copper(I) species is multifaceted and central to the success of the CuAAC reaction. The catalyst is not merely a passive template but an active participant that orchestrates the entire transformation.

Catalysis: The primary role of the copper(I) catalyst is to activate the terminal alkyne. By forming the copper acetylide, the electronic nature of the alkyne is altered, making it more susceptible to nucleophilic attack by the azide. This catalytic activation dramatically lowers the activation energy of the reaction compared to the uncatalyzed thermal Huisgen cycloaddition, allowing the reaction to proceed rapidly at room temperature. The uncatalyzed reaction, in contrast, requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.

Regioselectivity: The remarkable regioselectivity of the CuAAC, exclusively yielding the 1,4-isomer, is a direct consequence of the copper-mediated mechanism. While both mononuclear and dinuclear copper species have been proposed to be involved in the catalytic cycle, a growing body of evidence from kinetic and computational studies points to the prevalence of a dinuclear copper acetylide intermediate. In this dinuclear model, the two copper atoms bridge the acetylide, and the azide coordinates to one of the copper centers. This specific arrangement in the transition state sterically and electronically favors the approach of the azide's terminal nitrogen to the internal carbon of the alkyne, leading exclusively to the formation of the 1,4-disubstituted triazole. The alternative pathway to the 1,5-isomer is significantly higher in energy and is therefore not observed.

Transition State Analysis and Energy Profiles of the Cycloaddition

The calculations reveal that the reaction proceeds through a series of intermediates and transition states. The formation of the dinuclear copper acetylide is energetically favorable. The subsequent coordination of the azide and the cycloaddition step represent the rate-determining part of the catalytic cycle. The transition state for the formation of the 1,4-isomer is significantly lower in energy than that for the 1,5-isomer, which accounts for the observed high regioselectivity.

StepIntermediate/Transition StateRelative Gibbs Free Energy (kcal/mol)Description
1Reactants (Dinuclear Cu(I) + Alkyne + Azide)0.0Initial state of the separated reactants and catalyst.
2Dinuclear Cu(I)-Acetylide Complex-5.0 to -10.0Exothermic formation of the key acetylide intermediate.
3Azide Coordination Complex-3.0 to -7.0Coordination of the azide to the copper acetylide complex.
4Transition State (1,4-isomer)+10.0 to +15.0Energy barrier for the formation of the 1,4-disubstituted triazole.
5Transition State (1,5-isomer)+20.0 to +25.0Significantly higher energy barrier for the formation of the 1,5-disubstituted triazole, explaining its absence in the products.
6Cu(I)-Triazolide Intermediate-20.0 to -25.0Formation of the stable copper-triazole complex after cyclization.
7Products (Triazole + Regenerated Catalyst)-30.0 to -40.0Exothermic release of the final triazole product and regeneration of the catalyst.

Note: The energy values are approximate and based on DFT calculations for the benzyl azide and phenylacetylene system, serving as a representative model.

Kinetic Studies and Reaction Rate Determination

Experimental kinetic studies on the CuAAC reaction, particularly for the reaction of benzyl azide and phenylacetylene, have provided further evidence for the proposed dinuclear copper mechanism. These studies typically monitor the reaction progress over time by techniques such as NMR or GC to determine reaction rates and orders.

The reaction rate is found to be dependent on the concentrations of the azide, alkyne, and the copper(I) catalyst. Under pseudo-first-order conditions, with a large excess of the alkyne, the reaction rate has been shown to be second order with respect to the copper(I) concentration. This second-order dependence on the catalyst concentration is a strong indicator that two copper atoms are involved in the rate-determining step of the reaction, lending experimental support to the dinuclear mechanism.

The rate of the reaction is also influenced by the solvent and the ligands coordinated to the copper(I) center. Protic solvents like water can sometimes accelerate the reaction. The choice of ligands can stabilize the copper(I) oxidation state and modulate the catalyst's activity.

ParameterValueConditions
Reaction Order in [Azide]1Pseudo-first-order conditions with excess alkyne and catalyst.
Reaction Order in [Alkyne]1Pseudo-first-order conditions with excess azide and catalyst.
Reaction Order in [Cu(I)]2Initial rate measurements, supporting a dinuclear mechanism.
Apparent Second-Order Rate Constant (kapp)~101 - 102 M-1s-1For benzyl azide and phenylacetylene with a Cu(I) catalyst in organic solvents at room temperature.

Note: The kinetic data presented is for the model reaction of benzyl azide and phenylacetylene and may vary for the specific synthesis of this compound.

Catalytic Systems in 1,2,3 Triazole Synthesis

Development and Characterization of Supported Copper Catalysts

The primary challenge in CuAAC catalysis is the instability of the active Cu(I) species, which readily oxidizes to the inactive Cu(II) state or undergoes disproportionation. ingentaconnect.com To overcome this, significant research has focused on developing supported copper catalysts that stabilize the Cu(I) ion, facilitate catalyst recovery, and minimize copper contamination in the final product. organic-chemistry.orgresearchgate.net These supported systems are often characterized using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) to understand their morphology, structure, and the oxidation state of the copper. bohrium.com

Polymer-supported copper catalysts have emerged as a highly effective class of reusable catalytic systems for CuAAC reactions. rsc.org These catalysts immobilize copper ions within a polymer matrix, enhancing stability and allowing for reactions in environmentally benign solvents like water. bohrium.comrsc.org

One notable example is a supramolecular material, Cu(I)-poly(2-aminobenzoic acid) (Cu(I)-pABA), synthesized via an in situ chemical transformation. rsc.org This polymer-stabilized monovalent copper complex demonstrated high catalytic activity for the cycloaddition between various terminal alkynes and azides, producing 1,2,3-triazoles in excellent yields under ambient, aqueous conditions. bohrium.comrsc.org Another approach involves using polystyrene (PSTY) chains to modulate the catalytic activity of Cu(I)Br or copper wire systems in solvents like toluene (B28343) or DMF. uq.edu.au Furthermore, an insoluble amphiphilic polymeric imidazole (B134444) copper catalyst has been shown to drive cycloadditions at very low catalyst loadings, yielding triazoles quantitatively. organic-chemistry.org

The choice between heterogeneous and homogeneous catalysis represents a significant consideration in the synthesis of 1,2,3-triazoles. ingentaconnect.com

Homogeneous Catalysis typically involves the use of soluble copper salts, such as Cu(I) halides or Cu(II) salts that are reduced in situ with agents like sodium ascorbate (B8700270). wikipedia.orgingentaconnect.comresearchgate.net These systems are often highly efficient but suffer from the instability of the Cu(I) catalyst and the difficulty of separating the catalyst from the reaction product, which can lead to product contamination. nih.govresearchgate.net To enhance stability and solubility, organic ligands are often required. ingentaconnect.com

Heterogeneous Catalysis offers a compelling alternative by immobilizing copper on a solid support. ingentaconnect.comresearchgate.net This approach provides several advantages:

Enhanced Stability: The support matrix protects the Cu(I) species from oxidation and disproportionation. ingentaconnect.com

Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration or, in the case of magnetic supports, by using an external magnet. researchgate.netnih.gov

Reusability: Heterogeneous catalysts can often be recycled for multiple reaction runs, making the process more cost-effective and sustainable. researchgate.net

Greener Solvents: Many heterogeneous systems are designed to work efficiently in water or other green solvents. ingentaconnect.comresearchgate.net

Examples of heterogeneous supports include nanoparticles, polymers, silica (B1680970), zeolites, and carbon. researchgate.netacs.org For instance, Cu₂O nanoparticles supported on hydrogen trititanate nanotubes (Cu₂O/HTNT-7) and zinc on charcoal (Zn/C) have been developed as effective heterogeneous catalysts. nih.govacs.org Similarly, copper(I) exchanged β-zeolite has been used for the one-pot, three-component synthesis of 1,2,3-triazoles in water. rsc.org

Catalyst SystemKey AdvantagesKey DisadvantagesExample
HomogeneousHigh efficiency, mild reaction conditions. researchgate.netCatalyst instability, difficult to separate from product, potential for product contamination. nih.govresearchgate.netCuSO₄/Sodium Ascorbate. wikipedia.org
HeterogeneousEnhanced stability, easy separation, reusability, compatibility with green solvents. ingentaconnect.comresearchgate.netCan sometimes have lower activity compared to homogeneous counterparts, potential for metal leaching.Copper nanoparticles on carbon (CuNPs/C). acs.org

Catalyst Preparation and Activation Protocols

The preparation and activation of the catalyst are critical steps that dictate the efficiency of the CuAAC reaction. For homogeneous systems, the most common protocol involves the in situ generation of the active Cu(I) catalyst from a stable and inexpensive Cu(II) precursor, typically copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. organic-chemistry.org Sodium ascorbate is the most widely used reductant for this purpose. wikipedia.orgorganic-chemistry.org

The preparation of heterogeneous catalysts involves immobilizing copper onto a solid support. This can be achieved through various methods:

Impregnation: A support material like silica gel can be impregnated with a solution of a copper salt, such as dinuclear copper(I) acetate, to create a Cu(I)-SiO₂ catalyst. mdpi.com

In Situ Polymerization: As seen with Cu(I)-pABA, the catalyst can be formed by polymerizing a monomer in the presence of a copper salt. bohrium.com

Immobilization on Functionalized Supports: Graphene oxide (GO) can be functionalized with a ligand like 1,3,5-tris(1-imidazolyl)benzene (Pim) before complexing with copper to form a GO/Pim/Cu catalyst. mdpi.com

Multi-step Synthesis: Complex nanocatalysts, such as the magnetic Fe₃O₄@AG/AP-Cu(I), are prepared through a sequence of steps involving coating magnetic nanoparticles with a polymer (Arabic gum), functionalizing with an anchor molecule (2-aminopyridine), and finally reacting with a copper(I) salt. nih.gov

Activation can also involve pre-treatment of the catalyst. For example, studies have shown that pre-treating a copper plate catalyst can increase the reaction yield significantly compared to its non-treated counterpart. mdpi.comresearchgate.net

Catalyst Recycling and Stability Studies

A major driver for the development of heterogeneous catalysts is their potential for recycling and reuse, which is a key principle of green chemistry. acs.org Numerous studies have demonstrated the high stability and reusability of various supported copper catalysts in the synthesis of 1,2,3-triazoles.

The recyclability of a catalyst is typically assessed by recovering it after a reaction, washing it, and then reusing it in subsequent reaction cycles while monitoring the product yield. For example, a magnetic nanocatalyst, Fe₃O₄@AG/AP-Cu(I), was reused for six consecutive runs with no significant loss of its catalytic activity. nih.gov Similarly, a copper(I)-exchanged magnetically recoverable β-zeolite was easily separated with a magnet and reused in several reactions. rsc.org Some studies have even investigated catalyst deactivation mechanisms and proposed protocols for reactivation. rsc.org The Cu(I)-pABA polymer-supported catalyst was also recovered and recycled multiple times without a noticeable drop in performance. rsc.org

Catalyst SystemSupport MaterialNumber of CyclesYield RetentionReference
Fe₃O₄@AG/AP-Cu(I)Magnetic Nanoparticles6Consistent yield (~95%) nih.gov
GO/Pim/CuGraphene Oxide8High activity maintained mdpi.com
Cu(I)-SiO₂Silica Gel5No significant loss of activity mdpi.com
Cu(I)-pABAPoly(2-aminobenzoic acid)MultipleNo appreciable loss of activity rsc.org
Cu(I)-exchanged β-zeoliteMagnetic β-zeoliteSeveralReactivation possible after deactivation rsc.org

Ligand Effects on Catalytic Activity and Selectivity

The choice of ligand can have a profound impact on reaction kinetics. Aliphatic amine-based polydentate ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tetramethylethylenediamine (TMEDA) have been shown to significantly enhance reaction rates. nih.govresearchgate.net In contrast, some pyridine-based ligands show little improvement. researchgate.net Tris(triazolylmethyl)amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are especially popular for their ability to protect the Cu(I) catalyst from oxidation and other deactivation pathways, making them highly effective for reactions in biological systems. wikipedia.orgrsc.org

The counter-anion of the copper salt also influences the reaction kinetics. Studies comparing bromide, chloride, and other anions have shown that the choice of anion can significantly affect the rate of triazole formation. nih.govilacadofsci.com In some specific syntheses, the presence of a ligand is not just beneficial but essential. For the synthesis of 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles, the reaction is strongly dependent on the nature of the amine ligand and does not proceed in its absence. nih.gov This highlights the intricate interplay between the copper center, the ligand, and the substrates in determining the outcome of the cycloaddition.

Chemical Reactivity and Derivatization of 1 Benzyl 4 Diethoxymethyl 1,2,3 Triazole

Transformations Involving the Diethoxymethyl Group

The diethoxymethyl group serves as a protected form of an aldehyde, offering a strategic advantage in multi-step syntheses. Its reactivity is centered on its deprotection to reveal the aldehyde and the subsequent reactions of this newly formed functional group.

Hydrolysis to Aldehyde Functionality

The diethoxymethyl group, a diethyl acetal (B89532), is readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, 1-benzyl-4-formyl-1,2,3-triazole. This reaction is a standard procedure in organic synthesis for the deprotection of aldehydes. organic-chemistry.orgnih.gov The mechanism involves the protonation of one of the ethoxy groups by an acid catalyst, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol regenerates the aldehyde. researchgate.netnih.gov

A typical procedure involves treating the 1-benzyl-4-(diethoxymethyl)-1,2,3-triazole with an aqueous acid solution, such as hydrochloric acid or sulfuric acid, often in a co-solvent like dioxane or tetrahydrofuran (B95107) to ensure solubility. mdpi.com The reaction progress can be monitored by standard analytical techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Conditions for Acetal Hydrolysis

Reagent/Condition Description
Acid Catalyst Typically a strong mineral acid like HCl or H₂SO₄.
Solvent Often a mixture of water and an organic solvent (e.g., dioxane, THF) to facilitate solubility of the starting material. mdpi.com
Temperature Usually performed at room temperature or with gentle heating to accelerate the reaction. mdpi.com
Reaction Time Can range from minutes to several hours, depending on the specific substrate and reaction conditions. mdpi.com

This hydrolysis is a crucial step as it unmasks the reactive aldehyde functionality, paving the way for a variety of subsequent transformations.

Subsequent Reactions of the Aldehyde (e.g., Reductions, Oxidations, Condensations)

The resulting 1-benzyl-4-formyl-1,2,3-triazole is a versatile intermediate. The aldehyde group can undergo a wide range of chemical reactions, allowing for the introduction of diverse structural motifs.

Reductions: The formyl group is readily reduced to a primary alcohol, yielding (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. nih.govnih.gov This reaction is generally high-yielding and proceeds under mild conditions.

Oxidations: The aldehyde can be oxidized to a carboxylic acid, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. Various oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as esterification or amidation.

Condensations: The aldehyde group is a key participant in various condensation reactions. For instance, it can react with primary amines to form Schiff bases or imines. thieme-connect.comrsc.orgnih.gov These reactions are typically catalyzed by acid and involve the formation of a hemiaminal intermediate followed by dehydration. Furthermore, the aldehyde can participate in Wittig reactions with phosphorus ylides to form alkenes, or in aldol-type condensations with enolates to create β-hydroxy carbonyl compounds.

Table 2: Representative Reactions of 1-Benzyl-4-formyl-1,2,3-triazole

Reaction Type Reagents and Conditions Product
Reduction NaBH₄, Methanol, Room Temperature (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
Oxidation KMnO₄, Acetone/Water, Reflux 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
Condensation (Imine Formation) R-NH₂, Acid Catalyst, Toluene (B28343), Reflux N-((1-benzyl-1H-1,2,3-triazol-4-yl)methylene)alkanamine

Reactions at the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, but its reactivity towards electrophilic and nucleophilic substitution differs significantly from that of benzene (B151609) and other aromatic systems. youtube.com

Electrophilic Aromatic Substitution on the Triazole Ring (if applicable)

The 1,2,3-triazole ring is generally considered to be electron-deficient due to the presence of three nitrogen atoms. This inherent electronic character makes it relatively unreactive towards electrophilic aromatic substitution. youtube.com Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation are typically difficult to achieve on the triazole ring itself without the presence of strongly activating substituents. In some cases, activation of the triazole ring, for instance through the formation of an N-oxide, can facilitate electrophilic attack. chemistrysteps.com However, for a simple 1-benzyl-1,2,3-triazole system, electrophilic substitution on the triazole ring is not a common or facile reaction.

Nucleophilic Attack on the Triazole Ring (if applicable)

Direct nucleophilic attack on the carbon atoms of the 1,2,3-triazole ring is also challenging due to the lack of a suitable leaving group. Nucleophilic aromatic substitution (SNA_r) on heterocyclic rings generally requires the presence of a good leaving group (such as a halide) at the position of attack and often activation by electron-withdrawing groups. youtube.commasterorganicchemistry.comnih.gov In the absence of such a leaving group on the 4- or 5-position of the triazole ring of this compound, direct nucleophilic substitution is not a viable reaction pathway. However, if the triazole ring were appropriately substituted, for example with a halogen atom, nucleophilic displacement could be a potential route for further functionalization.

Modifications of the Benzyl (B1604629) Moiety

The N-benzyl group attached to the triazole ring provides another site for chemical modification.

One of the most significant reactions of the N-benzyl group is its removal through catalytic hydrogenation. This debenzylation reaction is a common strategy for the synthesis of N-unsubstituted 1,2,3-triazoles. thieme-connect.com The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The presence of an acid co-catalyst can sometimes facilitate the reaction. The ease of this deprotection can be influenced by other substituents on the triazole ring. thieme-connect.com

Table 3: Conditions for Debenzylation

Reagent/Condition Description
Catalyst Palladium on Carbon (Pd/C) is the most common catalyst. thieme-connect.com
Hydrogen Source Hydrogen gas (H₂) or transfer hydrogenation reagents like formic acid or ammonium (B1175870) formate. organic-chemistry.org
Solvent Typically alcoholic solvents like methanol or ethanol.
Temperature and Pressure Often performed at room temperature and atmospheric pressure, although elevated temperature and pressure can be used. thieme-connect.com

Furthermore, the phenyl ring of the benzyl group can, in principle, undergo electrophilic aromatic substitution reactions such as nitration or halogenation. However, the conditions for these reactions would need to be carefully chosen to avoid side reactions with the triazole ring or the diethoxymethyl group. The directing effect of the triazole-methylene substituent would favor substitution at the ortho and para positions of the benzene ring.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the triazole ring, and the diethoxymethyl group.

The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. rsc.org The benzylic methylene (B1212753) protons (-CH₂-Ph) would present as a singlet around δ 5.5 ppm. rsc.org The single proton on the triazole ring is anticipated to resonate as a singlet further downfield, likely above δ 7.5 ppm. rsc.org The methine proton of the diethoxymethyl group [-CH(OEt)₂] would likely appear as a triplet, while the methylene protons of the ethyl groups (-OCH₂CH₃) would be a quartet, and the terminal methyl protons (-OCH₂CH₃) would be a triplet.

Reaction monitoring using ¹H NMR is crucial during the synthesis of this compound, for instance, in a click reaction between benzyl azide (B81097) and 3,3-diethoxypropyne. The disappearance of the alkyne proton signal and the appearance of the characteristic triazole proton signal would indicate the progress of the reaction.

Expected ¹H NMR Data for this compound

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the benzyl group would produce signals in the aromatic region (δ 125-135 ppm), with the ipso-carbon appearing at a different shift. rsc.org The benzylic carbon (-CH₂-Ph) is expected around δ 54 ppm. rsc.orgwiley-vch.de The carbons of the triazole ring would have characteristic shifts, with the C4 and C5 carbons appearing in the region of δ 120-145 ppm. The carbons of the diethoxymethyl group would also be identifiable, with the acetal (B89532) carbon showing a signal around δ 95-105 ppm, and the ethoxy carbons appearing further upfield.

Expected ¹³C NMR Data for this compound

Functional Group Expected Chemical Shift (δ, ppm)
Benzyl Aromatic Carbons 125-135
Benzylic Methylene Carbon ~54
Triazole Ring Carbons 120-145
Acetal Carbon 95-105
Ethoxy Methylene Carbons ~60-70
Ethoxy Methyl Carbons ~15

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for example, between the methylene and methyl protons of the ethyl groups in the diethoxymethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups. For example, an HMBC spectrum would show a correlation between the triazole ring proton and the acetal carbon of the diethoxymethyl group, confirming the substitution pattern on the triazole ring. rsc.org It would also show correlations between the benzylic protons and the carbons of the triazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

Aromatic C-H stretching: around 3030-3100 cm⁻¹ rsc.org

Aliphatic C-H stretching: around 2850-3000 cm⁻¹ rsc.org

C=C stretching (aromatic ring): around 1450-1600 cm⁻¹ rsc.org

N=N stretching (triazole ring): around 1221 cm⁻¹ rsc.org

C-N stretching: around 1189 cm⁻¹ rsc.org

C-O stretching (ether linkages): strong bands in the region of 1050-1150 cm⁻¹

=C-H out-of-plane bending (triazole ring): around 832 cm⁻¹ rsc.org

The presence of these bands would confirm the existence of the benzyl, triazole, and diethoxymethyl functionalities within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (261.32 g/mol ). biosynth.comchembk.com For instance, a related compound, 1-Benzyl-4-phenoxymethyl-1H- rsc.orgwiley-vch.dersc.orgtriazole, shows an [M+H]⁺ ion at m/z 266.1. wiley-vch.de

The fragmentation pattern would provide further structural information. Common fragmentation pathways for benzyl-substituted triazoles include the loss of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). rsc.org Other fragments could arise from the cleavage of the diethoxymethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity and assessing the purity of this compound.

In an LC-MS analysis, the compound would be separated from any impurities or starting materials on an LC column. The eluent would then be introduced into the mass spectrometer, which would provide a mass spectrum of the separated components. The retention time from the LC and the mass spectrum from the MS together provide a high degree of confidence in the identity and purity of the compound. For example, LC-MS analysis of triazole derivatives is a common method for their detection and quantification. sciex.comresearchgate.netnih.gov The detection of a single peak in the chromatogram with a mass corresponding to the molecular ion of this compound would confirm its purity and identity. wiley-vch.de

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound, which in turn is used to confirm its empirical and molecular formula. This method provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N).

For this compound, with the molecular formula C14H19N3O2, the theoretical elemental composition can be calculated. This calculated data serves as a benchmark against which experimentally determined values are compared. The comparison between the theoretical and found values is a critical step in verifying the purity and identity of a synthesized batch of the compound.

While specific experimental data for this compound is not widely available in publicly accessible literature, the expected results from an elemental analysis would be presented as shown in the table below. The "calculated" values are derived from the compound's molecular formula and atomic weights of its constituent elements. The "found" values would be the results obtained from instrumental analysis of a sample.

ElementCalculated (%)Found (%)
Carbon (C)64.35N/A
Hydrogen (H)7.33N/A
Nitrogen (N)16.08N/A
Oxygen (O)12.24N/A

N/A: Not available in public literature.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays, which can then be mathematically reconstructed to generate a detailed 3D model of the molecule.

As of the current available scientific literature, there are no published X-ray crystallography studies specifically for this compound. Therefore, detailed crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates are not available for this particular compound. The applicability of this technique is contingent on the ability to grow single crystals of sufficient quality, which can be a challenging aspect of chemical research. In the absence of such data, the solid-state structure and absolute stereochemistry of this compound remain unconfirmed by this method.

Advanced Synthetic Strategies and Library Generation

Parallel Synthesis Techniques for Triazole Libraries

Parallel synthesis enables the simultaneous creation of a large number of distinct compounds in a spatially separated manner, typically in microtiter plates. This approach is highly amenable to the synthesis of triazole libraries due to the reliability and broad substrate scope of the CuAAC reaction.

One common and effective method is the one-pot, three-component reaction, which combines an organic halide, sodium azide (B81097), and a terminal alkyne. researchgate.net This strategy avoids the isolation of potentially hazardous organic azide intermediates. By systematically varying the building blocks (alkynes and azides), large libraries can be generated efficiently. For instance, a library of 108 distinct 1,4-disubstituted 1,2,3-triazoles was successfully prepared using this copper(I)-catalyzed cycloaddition approach. researchgate.net Research has demonstrated high success rates in parallel synthesis formats; a three-component one-pot approach to 1,2,4-triazoles (isomers of 1,2,3-triazoles) showed an 81% success rate. nih.gov Similarly, a rapid parallel synthesis effort for combinatorial libraries of related thio-triazoles resulted in the successful synthesis of 275 unique compounds out of 288 attempted reactions, with most yields ranging from 45% to 98%. nih.gov

The general workflow involves dispensing different azide precursors and alkyne building blocks into the individual wells of a reaction block, followed by the addition of the catalyst system (e.g., a copper source and a reducing agent). The reactions are typically stirred at room temperature or with gentle heating until completion.

Table 1: Representative Parallel Synthesis Scheme for a Triazole Library

ParameterDescriptionExample
Strategy Multi-component, one-pot reaction.Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Building Block 1 (Azide Source) A matrix of diverse organic halides (R-X) which form azides in situ.Substituted benzyl (B1604629) bromides, alkyl iodides.
Building Block 2 (Alkyne) A matrix of diverse terminal alkynes (R'-C≡CH).Phenylacetylene, propargyl alcohol, 1-hexyne.
Catalyst System A copper(I) source, often generated in situ.CuSO₄·5H₂O with sodium ascorbate (B8700270).
Format 96-well or 384-well microtiter plates.288 reactions attempted in a parallel format. nih.gov
Library Size The product of the number of unique azides and alkynes used.A library of 108 compounds has been prepared. researchgate.net

Automated Synthesis Platforms and Their Application

To further increase throughput and improve reproducibility, parallel synthesis techniques are often integrated with automated platforms. These robotic systems can perform repetitive liquid handling, heating, cooling, and purification steps, minimizing manual intervention and error.

Platforms like the Chemspeed ASW-2000 have been successfully employed for the automated synthesis of triazole libraries. fao.org In one notable application, a 96-member library of triazole derivatives was synthesized using a solid-phase supported copper catalyst. fao.org The automated station managed the dispensing of various alkynes and azides into the reactor wells containing the catalyst, controlled the reaction conditions, and handled the post-reaction workup.

More advanced, fully integrated platforms like SynFini™ leverage artificial intelligence (AI) and robotics to accelerate the entire discovery cycle, from designing the synthetic route to producing the final molecule. youtube.com Such systems use AI to predict optimal reaction pathways, which are then tested on a micro-scale using robotic automation before being scaled up for production in a miniaturized, continuous-flow chemical plant. youtube.com This end-to-end automation dramatically reduces the time required to synthesize and test new chemical entities.

Table 2: Features of Automated Synthesis Platforms for Triazole Libraries

Platform FeatureFunctionAdvantage in Triazole Synthesis
Robotic Liquid Handling Precisely dispenses reagents (azides, alkynes, solvents, catalysts) into reaction vessels.High precision, minimizes cross-contamination, enables high-density formats (e.g., 96-well plates).
Automated Reaction Control Controls temperature, mixing speed, and reaction time for each individual reaction.Ensures reproducibility and allows for parallel optimization of reaction conditions.
Solid-Phase Catalyst Handling Manages the use and recycling of supported catalysts.Simplifies purification; a solid-phase copper catalyst was used on a Chemspeed platform. fao.org
Integrated Analytics Incorporates real-time monitoring of reaction progress (e.g., via LC-MS).Allows for automated decision-making and optimization.
AI-Driven Design (e.g., SynFini™) Uses artificial intelligence to design and prioritize synthetic routes. youtube.comAccelerates the initial "what to make" and "how to make it" stages of library design. youtube.com

Solid-Phase Organic Synthesis (SPOS) of Triazole Analogues

Solid-Phase Organic Synthesis (SPOS) is a powerful technique for generating libraries of compounds where one of the reactants is chemically tethered to an insoluble polymer support (resin). The key advantage of SPOS is the simplification of purification; excess reagents and by-products are simply washed away from the resin-bound product.

In the context of triazole synthesis, either the azide or the alkyne component can be anchored to the solid support. A common approach involves converting a polymer-bound halide (e.g., on a Wang resin or a 2-chlorotrityl chloride resin) to a polymer-bound azide. researchgate.net This resin-bound azide is then treated with a solution containing various alkynes and a copper catalyst to form the polymer-bound triazoles. The final step involves cleaving the desired triazoles from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the purified products in solution. researchgate.net This method has been used to develop a traceless synthesis of 1,2,3-triazoles, where no remnant of the linker remains on the final molecule. researchgate.net

Table 3: General Workflow for Solid-Phase Synthesis of Triazoles

StepProcedureKey Reagents/Materials
1. Anchoring The starting material (e.g., a molecule with a halide) is attached to a solid support resin.Bromo-Wang resin, polymer-bound halides. researchgate.net
2. Functionalization The resin-bound molecule is converted to the desired reactant (e.g., an azide).Sodium azide (NaN₃). researchgate.net
3. Cycloaddition The resin-bound reactant is treated with a solution of the second building block (e.g., various alkynes) and catalyst.Terminal alkynes, Cu(I) catalyst. researchgate.net
4. Washing The resin is thoroughly washed to remove excess reagents and soluble by-products.Solvents like Dichloromethane (DCM), Dimethylformamide (DMF).
5. Cleavage The final triazole product is cleaved from the solid support.Trifluoroacetic acid (TFA). researchgate.net

Divergent Synthesis from 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole Core Structure

Divergent synthesis is a strategy where a single, common intermediate is used to generate a library of structurally diverse compounds through various chemical transformations. The compound This compound is an ideal core structure for such an approach. The key to its utility lies in the diethoxymethyl group, which is a stable acetal (B89532) that serves as a protecting group for a highly reactive aldehyde (formyl) group.

The synthetic strategy begins with the acid-catalyzed hydrolysis of the acetal to unmask the aldehyde, yielding the crucial intermediate, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde . This aldehyde is a versatile functional handle that can participate in a wide array of subsequent reactions to introduce molecular diversity.

Examples of divergent pathways from the carbaldehyde intermediate include:

Reductive Amination: Reaction with a diverse set of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce a library of substituted aminomethyl-triazoles.

Wittig Reaction: Reaction with various phosphorus ylides to generate analogues containing a carbon-carbon double bond (vinyl-substituted triazoles).

Oxidation and Amidation/Esterification: The aldehyde can be oxidized to the corresponding carboxylic acid. This acid can then be coupled with a library of amines or alcohols to form a diverse set of amides or esters, respectively. This approach is analogous to the derivatization of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide, which has been condensed with various aldehydes to produce a range of hydrazone derivatives. derpharmachemica.com

Grignard/Organolithium Addition: Reaction with various organometallic reagents to create a library of secondary alcohols, introducing new carbon-based substituents.

This divergent approach allows for the systematic exploration of the chemical space around the 4-position of the triazole ring, enabling the fine-tuning of properties for applications in drug discovery and materials science.

Table 4: Divergent Synthesis Pathways from the 1-Benzyl-4-formyl-1,2,3-triazole Intermediate

Core StructureKey IntermediateReaction TypeResulting Functional GroupExample Reagents
This compound1-Benzyl-1H-1,2,3-triazole-4-carbaldehydeReductive Amination Substituted Amine (-CH₂-NR¹R²)Morpholine, Piperazine derivatives, NaBH(OAc)₃
Wittig Reaction Alkene (-CH=CHR)Ph₃P=CHCO₂Et
Oxidation then Amidation Amide (-C(O)NHR)1. Jones Reagent (CrO₃/H₂SO₄) 2. H₂NR, coupling agent (HATU)
Grignard Addition Secondary Alcohol (-CH(OH)R)Phenylmagnesium bromide (PhMgBr)

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

There are no specific studies found that report on the quantum chemical calculations for 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole. Generally, for similar triazole compounds, DFT calculations are employed to optimize the molecular geometry, providing key data on bond lengths, bond angles, and dihedral angles. These calculations help in understanding the spatial arrangement of the benzyl (B1604629) and diethoxymethyl groups relative to the triazole ring.

Furthermore, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for assessing the compound's reactivity and kinetic stability, have not been reported for this specific molecule. Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich and electron-deficient regions of a molecule, are also not available.

Computational Modeling of Reaction Mechanisms and Transition States

The synthesis of 1,2,3-triazoles is often achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. DFT studies have been instrumental in elucidating the mechanism of this reaction for various substrates. nih.gov These studies often explore the energy profiles of the reaction pathways, identifying key intermediates and transition states. However, computational modeling specific to the reaction forming this compound, which would involve benzyl azide (B81097) and 3,3-diethoxy-1-propyne, has not been detailed in the available literature. Such a study would provide valuable information on the reaction kinetics and thermodynamics.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds. For many organic molecules, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies show good agreement with experimental data. For instance, the Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR spectra. While experimental spectroscopic data for related compounds like 1-Benzyl-4-hydroxymethyl-1,2,3-triazole and 1-Benzyl-4-phenoxymethyl-1,2,3-triazole are available, predicted spectroscopic parameters for this compound have not been published. nih.gov

Structure-Property Relationships and Predictive Modeling

Structure-property and structure-activity relationships (QSAR) are critical in the rational design of molecules with desired characteristics. These models rely on calculated molecular descriptors to predict the properties of new compounds. While the broader class of triazoles has been the subject of such studies, particularly in drug discovery, no specific predictive models focusing on this compound were identified. The development of such models would require a dataset of related compounds and their measured properties, which is currently not available in the public domain for this specific chemical.

Broader Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Organic Chemistry

1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole serves as a highly useful synthetic intermediate in organic chemistry. The diethoxymethyl group is a stable acetal (B89532), which acts as a protected form of a formyl (aldehyde) group. This protection is crucial as it allows chemists to perform reactions on other parts of the molecule without affecting the aldehyde functionality.

The true versatility of this compound is unlocked upon deprotection (hydrolysis) of the acetal under acidic conditions, which reveals the highly reactive 4-formyl-1,2,3-triazole. 1,2,3-Triazole-4-carbaldehydes are recognized as valuable synthetic intermediates for creating more complex molecular structures. researchgate.net The aldehyde can undergo a wide array of chemical transformations, including:

Oxidation to form the corresponding carboxylic acid.

Reduction to yield a hydroxymethyl group.

Reductive amination to introduce amine functionalities.

Wittig reactions and related olefination to form carbon-carbon double bonds.

Condensation reactions with various nucleophiles to build larger assemblies.

The synthesis of this building block typically involves a 1,3-dipolar cycloaddition between benzyl (B1604629) azide (B81097) and 3,3-diethoxy-1-propyne, often catalyzed by copper(I), a cornerstone of click chemistry. organic-chemistry.orgnih.gov This efficient synthesis, coupled with the synthetic utility of the masked aldehyde, positions this compound as a key starting material for a diverse range of more complex target molecules. derpharmachemica.comnih.gov

Table 1: Key Synthetic Transformations of the Deprotected Aldehyde

Reaction TypeReagents/ConditionsProduct Functional GroupSignificance
Deprotection Aqueous Acid (e.g., HCl)Aldehyde (-CHO)Unmasks the reactive functionality for further synthesis.
Oxidation e.g., KMnO₄, H₂O₂Carboxylic Acid (-COOH)Access to triazole carboxylic acids and their derivatives.
Reduction e.g., NaBH₄, LiAlH₄Alcohol (-CH₂OH)Creates a primary alcohol for further functionalization.
Wittig Reaction Phosphonium YlideAlkene (-CH=CR₂)Forms new carbon-carbon double bonds for chain extension.
Condensation Hydrazines, AminesHydrazones, IminesBuilds complex heterocyclic systems or links to biomolecules.

Incorporation into Complex Molecular Architectures via Click Chemistry

The 1,2,3-triazole core of this compound is most commonly formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is the epitome of "click chemistry." acs.orgnih.gov This reaction is prized for its high efficiency, mild reaction conditions, high yields, and tolerance of a wide variety of functional groups. beilstein-journals.orgnih.gov

The formation of the triazole ring itself is a powerful method for covalently linking different molecular fragments. In this context, the triazole is not just a heterocyclic core but a stable and robust linker. Scientists exploit this by designing complex molecular architectures where benzyl azide derivatives are "clicked" with various functionalized alkynes.

This approach allows for the modular construction of:

Bioconjugates: Linking the triazole to biological molecules.

Peptidomimetics: The triazole ring can act as a bioisostere for an amide bond, offering greater metabolic stability. lifechemicals.com

Multivalent systems: Attaching multiple copies of a molecule to a central scaffold.

The synthesis of this compound exemplifies this process, where it is the product of a click reaction. Subsequently, the deprotected aldehyde group can be used in further coupling reactions, making it a bifunctional linker that can be incorporated into even larger and more complex molecular designs.

Applications in Polymer Chemistry and Materials Science

The exceptional stability and synthetic accessibility of the 1,2,3-triazole ring have led to its widespread use in polymer and materials science. rsc.orgresearchgate.net Molecules like this compound, or the azide and alkyne precursors used to make it, are valuable monomers for creating functional polymers and highly branched structures like dendrimers. lifechemicals.comscispace.com

Functional Polymers: Poly-1,2,3-triazoles are a class of polymers where the triazole ring is a repeating unit in the main chain or a pendant group. scispace.comrsc.org These materials often exhibit desirable properties such as thermal stability and specific binding capabilities. researchgate.net Monomers containing the this compound moiety can be polymerized through various methods. The resulting polymers can possess tailored functionalities; for instance, the diethoxymethyl groups along a polymer chain can be hydrolyzed to aldehydes, creating a reactive polymer backbone suitable for grafting other molecules or for creating cross-linked networks. mdpi.com These functional polymers have applications in creating specialized coatings, sensors, and separation membranes. rsc.org

Dendrimers: Dendrimers are perfectly branched, tree-like macromolecules with a vast number of surface groups. nih.gov Click chemistry is a primary tool for dendrimer synthesis due to its high efficiency, which is critical for the multiple reaction steps required to build successive "generations" of the dendrimer. acs.orgnih.govkoreascience.kr The 1,2,3-triazole units often form the branch points or are incorporated throughout the dendritic structure, providing stability and potential coordination sites for metal ions. acs.orgnih.gov The use of building blocks like this compound allows for the introduction of functional handles at the periphery or within the dendritic scaffold.

Table 2: Research Findings on Triazoles in Materials Science

Material TypeKey Feature/PropertyPotential ApplicationReference
Functional Polymers 1,2,3-triazole as a stable linker in the polymer backbone.Sequence-defined polymers, functional coatings. rsc.orgrsc.org
Dendrimers Triazole rings form the dendritic architecture via click chemistry.Nanocarriers, catalysts, molecular recognition. acs.orgnih.govkoreascience.kr
Hybrid Nanocomposites Functionalization of nanoparticles and carbon nanotubes with triazoles.High-performance materials with tailored properties. rsc.org
Light-Emitting Devices Triazole derivatives used for electron-transport/hole-blocking layers.OLEDs, PLEDs. researchgate.net

Utility as a Ligand in Catalysis or Coordination Chemistry

The 1,2,3-triazole ring contains three nitrogen atoms with lone pairs of electrons, making it an effective ligand for coordinating with a wide range of metal ions. acs.orgnih.gov This coordination ability is a key feature that allows triazole-containing compounds, including this compound, to be used in catalysis and coordination chemistry.

The nitrogen atoms of the triazole ring can act as donors to form stable coordination complexes with transition metals such as copper, iron, ruthenium, and lanthanides. acs.orgacs.orgnih.govrsc.org These complexes can exhibit interesting properties and functions:

Homogeneous Catalysis: The metal-triazole complex can act as a catalyst for various organic transformations. The electronic properties of the triazole ligand can be tuned by modifying the substituents (like the benzyl and diethoxymethyl groups) to influence the activity and selectivity of the catalyst.

Coordination Polymers and Frameworks: When linked together, triazole ligands can form one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). acs.orgtandfonline.com These materials have potential applications in gas storage, separation, and sensing.

Biomimetic Systems: Triazole-metal complexes can mimic the active sites of metalloenzymes, providing insights into biological processes or acting as catalysts for biochemical reactions. acs.org

The ability of the triazole ring within this compound to bind to metals makes it a valuable component in the design of new functional materials and catalytic systems. nih.gov

Future Research Directions

Development of Novel Catalytic Systems for Triazole Synthesis

The synthesis of 1,2,3-triazoles, including 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole, is dominated by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. tandfonline.comacs.org Future research will focus on developing new catalytic systems that overcome the limitations of current methods, such as residual copper toxicity and the need for specific reaction conditions.

Key research frontiers include:

Alternative Metal Catalysts: While copper is prevalent, other metals like Ruthenium (Ru), Silver (Ag), Zinc (Zn), and Nickel (Ni) have been investigated to catalyze azide-alkyne cycloadditions. mdpi.comnih.gov Ruthenium catalysts, for instance, are known to yield the 1,5-disubstituted triazole isomer, offering an alternative regioselectivity to the 1,4-isomer typically produced in CuAAC. acs.orgtandfonline.com Further exploration of these and other metals such as Iridium (Ir), Rhodium (Rh), and Palladium (Pd) could lead to catalysts with improved substrate scope, milder reaction conditions, and unique regioselectivity. nih.gov

Heterogeneous and Recyclable Catalysts: To improve sustainability and simplify product purification, research is moving towards heterogeneous catalysts. tandfonline.com Examples include copper nanoparticles, metal-organic frameworks (MOFs), and catalysts supported on polymers or magnetic nanoparticles, which can be easily recovered and reused over multiple cycles. tandfonline.comnih.gov

Metal-Free Synthesis: The development of metal-free cycloaddition reactions is a significant goal to avoid metal contamination in biological and materials science applications. bohrium.com These methods often rely on organocatalysts or are promoted by strain, as seen in strain-promoted azide-alkyne cycloaddition (SPAAC), though the latter typically requires specialized, high-energy cycloalkynes. tandfonline.comnih.gov

Exploration of New Reactivity Modes for the Diethoxymethyl-Triazole Moiety

The future utility of this compound will also depend on uncovering new chemical transformations involving its core structure. Research in this area can unlock pathways to more complex molecules from a simple, pre-functionalized triazole scaffold.

Triazole Ring as a Latent Carbene Source: Certain electron-deficient 1,2,3-triazoles can serve as precursors to N-acyliminocarbenes upon catalysis with rhodium(II) complexes. nih.gov This reactivity, which has been demonstrated for N-sulfonyl and N-(1,2,4-triazolyl) substituted 1,2,3-triazoles, allows for novel transannulation and cyclopropanation reactions. nih.gov Investigating whether the N-benzyl group sufficiently influences the electronic properties of the triazole ring to enable similar carbene-transfer reactions is a promising avenue.

Post-Synthesis Functionalization: The diethoxymethyl group, a stable acetal (B89532), is typically a protecting group for a formyl (aldehyde) functionality. Future work could focus on leveraging this group for post-cycloaddition modifications. The deprotection to reveal the highly reactive 1-benzyl-4-formyl-1,2,3-triazole opens up a vast array of subsequent chemical reactions, such as reductive aminations, Wittig reactions, and condensations, to build molecular complexity.

Directed C-H Activation: The triazole ring itself can act as a directing group in transition-metal-catalyzed C-H activation and functionalization reactions. This would allow for the selective modification of the benzyl (B1604629) group or other substituents attached to the triazole core, providing a powerful tool for creating libraries of derivatives from a common intermediate.

Integration into Advanced Functional Materials

The unique properties of the 1,2,3-triazole ring—including its high dipole moment, aromaticity, and ability to form hydrogen bonds and coordinate with metals—make it an excellent building block for advanced materials. rsc.orgnih.gov

Optoelectronic Materials: The rigid, planar, and conjugated structure of triazoles is advantageous for applications in optoelectronic materials. acs.org Research into incorporating derivatives like this compound into polymers, dendrimers, or as passivating agents for perovskite solar cells could enhance material stability and performance. rsc.orgacs.org The triazole's nitrogen atoms can coordinate with metal ions (like Pb²⁺ in perovskites), helping to passivate defects at grain boundaries. acs.org

Supramolecular Chemistry and Sensors: The triazole moiety can act as both a hydrogen bond donor and acceptor, making it a valuable component in the design of macrocyclic receptors and responsive foldamers. rsc.org These structures can be designed to selectively bind specific ions or small molecules, forming the basis for new chemical sensors. The diethoxymethyl group could be further functionalized with chromophores or fluorophores to create a signaling response upon binding.

Bioconjugation and Medicinal Chemistry: The triazole ring is a stable and effective linker in bioconjugation, used to connect different molecular entities, such as peptides, polymers, or pharmacophores. nih.govnih.gov Its bioisosteric relationship with the amide bond makes it a valuable scaffold in drug design. nih.gov Future work could see the this compound scaffold used as a central hub for constructing multi-functional molecules for therapeutic or diagnostic purposes.

Green Chemistry Approaches to Triazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, a principle that is guiding future research into triazole synthesis. rsc.org The goal is to develop methods that are safer, more energy-efficient, and produce less waste. nih.gov

Sustainable Solvents: A major focus is replacing traditional organic solvents with greener alternatives. acs.org Water is an ideal solvent for CuAAC reactions, but research is also exploring the use of deep eutectic solvents (DES), glycerol, and biomass-derived solvents like Cyrene™. nih.govnih.govmdpi.com These solvents are often biodegradable, non-toxic, and can sometimes be recycled. nih.govconsensus.app

Energy-Efficient Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for triazole formation compared to conventional heating. nih.govnih.gov Continued optimization of microwave protocols, as well as exploration of other energy sources like sonication, will be important. mdpi.com

Waste Reduction: One-pot, multi-component reactions are being designed to synthesize complex triazoles from simple starting materials in a single step, avoiding the need to isolate intermediates and thus reducing waste. acs.orgnih.gov This includes three-component reactions that generate the organic azide (B81097) in situ from an organic halide and sodium azide, which avoids the isolation of potentially unstable azide compounds. nih.gov

Computational Design and Prediction of Novel Triazole Architectures

In silico methods are becoming indispensable tools for accelerating the discovery and optimization of new molecules. arabjchem.org Computational chemistry allows for the rational design of novel triazole derivatives with tailored properties, saving significant time and resources compared to traditional trial-and-error synthesis. mdpi.comnih.gov

Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations can be used to predict how triazole derivatives will bind to biological targets like enzymes or receptors. rsc.orgnih.govmdpi.com This approach allows for the in silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and biological testing. mdpi.comnih.gov For example, triazoles have been designed to target enzymes like cytochrome P450 14α-demethylase in fungi or the main protease of viruses. rsc.orgnih.gov

Predicting Material Properties: Density Functional Theory (DFT) calculations can be employed to predict the electronic and photophysical properties of new triazole-based materials. acs.org This allows researchers to design molecules with specific absorption and emission spectra, conductivity, or stability for applications in organic electronics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. arabjchem.org These models can be developed for triazole derivatives to predict the activity of unsynthesized analogues, guiding synthetic efforts toward molecules with enhanced performance.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or modifications of triazole precursors. For example, benzyl azide can react with propargyl alcohol derivatives under reflux in solvents like THF or DMF, followed by purification via column chromatography. Key intermediates, such as (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, are characterized using 1H/13C-NMR to confirm regiochemistry and substituent positions. Melting points (e.g., 141–143°C for analogous triazoles) and Rf values (e.g., 0.14 in Hex/EtOAc 70:30) are critical for purity assessment .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Structural validation combines X-ray crystallography (for unambiguous bond confirmation) and spectroscopic techniques :

  • NMR : Chemical shifts for the benzyl group (δ ~7.3 ppm in 1H-NMR) and diethoxymethyl moiety (δ ~4.5–5.0 ppm) are diagnostic .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 303.2 [M+]) confirm molecular weight .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% tolerance) .

Advanced: How can computational methods resolve contradictions between predicted and observed bioactivity of triazole derivatives?

Methodological Answer:
Discrepancies between experimental (e.g., IC50 values) and computational (e.g., docking scores) data may arise from solvation effects or protein flexibility. To address this:

Perform molecular dynamics (MD) simulations to assess binding stability over time.

Use free energy perturbation (FEP) to quantify substituent effects (e.g., diethoxymethyl vs. trifluoromethyl groups).

Validate with QSAR models trained on experimental pBA values (e.g., residual errors <0.4 pBA units in triazole analogues) .

Advanced: What strategies optimize the regioselectivity of 1,2,3-triazole formation in complex scaffolds?

Methodological Answer:
Regioselectivity (1,4- vs. 1,5-triazole) is controlled by:

  • Catalyst choice : Copper(I) iodide favors 1,4-regioisomers, while ruthenium catalysts shift to 1,5-products.
  • Substituent electronics : Electron-withdrawing groups (e.g., diethoxymethyl) stabilize specific transition states.
  • Deuterium labeling : Track regiochemistry via isotopic shifts in NMR (e.g., 1H → 2H substitution at C5) .

Basic: How are in vitro biological activities of this compound derivatives assessed?

Methodological Answer:
Standard protocols include:

  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., PC-3 prostate cancer) with IC50 calculations.
  • Enzyme inhibition : Carbonic anhydrase-IX activity measured via stopped-flow CO2 hydration (kcat/KM analysis).
  • Dose-response curves : Triplicate experiments with positive controls (e.g., acetazolamide for CA-IX) .

Advanced: How do structural modifications (e.g., diethoxymethyl vs. benzoyl groups) impact pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : LogP values (calculated via ChemAxon) predict membrane permeability. Diethoxymethyl (LogP ~2.1) enhances solubility vs. benzoyl (LogP ~3.5).
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify susceptibility to oxidation.
  • Plasma protein binding : Equilibrium dialysis (e.g., 95% binding for benzyl-triazoles) affects bioavailability .

Basic: What analytical techniques are used to assess purity and stability of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 95:5 MeCN/H2O) with UV detection (λ = 254 nm). Purity >98% required for biological testing.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for stable triazoles).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via NMR for degradation .

Advanced: How can deuterium exchange experiments elucidate reaction mechanisms in triazole synthesis?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated intermediates (e.g., 1e-d in Pd-catalyzed arylations).
  • NMR tracking : Observe deuterium incorporation at specific positions (e.g., C5 in 1-benzyl-triazoles) to confirm mechanistic pathways.
  • Mass shifts : LR EI-MS detects isotopic patterns (e.g., m/z +1 for each 2H substitution) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (amines/azides are irritants).
  • Waste disposal : Neutralize azide residues with NaNO2/HCl before aqueous disposal .

Advanced: How can hybrid scaffolds (e.g., triazole-chromene) enhance bioactivity against drug-resistant targets?

Methodological Answer:

  • Synergistic pharmacophores : Chromene’s π-π stacking complements triazole’s hydrogen bonding.
  • Docking studies : Hybrids show improved binding to CA-IX (Glide scores <−8.0 kcal/mol vs. −6.5 for parent compounds).
  • Resistance profiling : Test against efflux pump-overexpressing cell lines (e.g., MDR1-PC-3) with verapamil as inhibitor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.